molecular formula C17H25N3O3 B2630352 N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide CAS No. 1203273-91-9

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide

Cat. No. B2630352
M. Wt: 319.405
InChI Key: PAKSAOPQWXWRTH-UHFFFAOYSA-N
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Description

The compound contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom. The compound also contains amide and ketone functional groups .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the presence of the azepane and pyridine rings, which can impart rigidity to the molecule. The amide and ketone functional groups may also participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity is likely to be influenced by the presence of the amide and ketone functional groups, which are polar and can act as electrophiles. The nitrogen atom in the azepane ring may also act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its polarity, size, and the presence of functional groups. For example, the amide and ketone groups are polar, which could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and spectral characterization of phthalazinone derivatives and related compounds. Studies such as those conducted by Mahmoud et al. (2012) elaborate on the preparation of various heterocyclic compounds, demonstrating the versatility of dihydropyridines in generating complex molecules with potential biological activities (Mahmoud, Wael S. I. Abou-Elmagd, H. Derbala, & Mohamed H. Hekal, 2012). These synthetic strategies could be applied to the development of compounds like N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide for exploring new therapeutic agents or material science applications.

Structural Analysis

Crystallographic studies, such as those by Toze et al. (2015), provide insights into the structural aspects of related compounds, offering a deeper understanding of their chemical behavior and potential interactions with biological targets. The detailed analysis of molecular conformations and interactions within crystals can guide the design of molecules with desired properties (F. Toze, D. S. Poplevin, F. Zubkov, E. Nikitina, Ciara Porras, & V. Khrustalev, 2015).

Green Chemistry Applications

Research by Rigi and Shaterian (2017) on the synthesis of pyrazolopyranopyrimidines and related compounds using silica-supported ionic liquids illustrates the application of green chemistry principles. This approach minimizes the use of hazardous solvents and simplifies product isolation, making the synthesis process more environmentally friendly and applicable to a wide range of compounds, including dihydropyridines (Fatemeh Rigi & H. Shaterian, 2017).

Novel Synthetic Pathways

Studies like those by Renault et al. (2023) explore new synthetic routes for creating complex nitrogen-containing heterocycles. These methodologies could potentially be applied to synthesize compounds with specific structural features similar to N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide, offering new avenues for drug discovery and material science (J. Renault, C. Bouvry, J. Cupif, & J. Hurvois, 2023).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

N-[5-(azepane-1-carbonyl)-1-methyl-2-oxopyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-8-15(21)18-14-11-13(12-19(2)17(14)23)16(22)20-9-6-4-5-7-10-20/h11-12H,3-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSAOPQWXWRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CN(C1=O)C)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(azepane-1-carbonyl)-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)butyramide

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